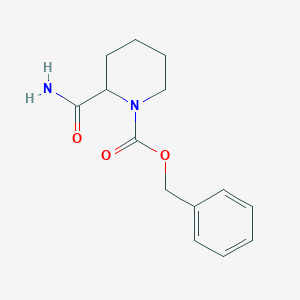

Benzyl 2-carbamoylpiperidine-1-carboxylate

Description

Benzyl 2-carbamoylpiperidine-1-carboxylate is a piperidine derivative featuring a benzyl ester group at the 1-position and a carbamoyl (-CONH₂) substituent at the 2-position of the piperidine ring. Piperidine derivatives are widely utilized in pharmaceutical and agrochemical research due to their structural versatility and ability to interact with biological targets. The carbamoyl group may enhance hydrogen-bonding capacity, influencing solubility and receptor binding compared to other derivatives .

Properties

IUPAC Name |

benzyl 2-carbamoylpiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O3/c15-13(17)12-8-4-5-9-16(12)14(18)19-10-11-6-2-1-3-7-11/h1-3,6-7,12H,4-5,8-10H2,(H2,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJMWIWWTWGDVSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(C1)C(=O)N)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10679448 | |

| Record name | Benzyl 2-carbamoylpiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10679448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

940868-17-7 | |

| Record name | Benzyl 2-carbamoylpiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10679448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Protection of Piperidine Nitrogen with Benzyl Carbamate

The initial step typically involves protecting the nitrogen atom of piperidine or its derivatives with a benzyl carbamate group using benzyl chloroformate. This is performed in the presence of a base such as triethylamine, often in anhydrous dichloromethane, under mild conditions (room temperature, 20 hours) to obtain the N-benzyl carbamate intermediate.

- Reaction conditions: Benzyl chloroformate, triethylamine, anhydrous dichloromethane, room temperature, 20 h.

- Outcome: Formation of N-(benzyloxycarbonyl) piperidine derivatives with high selectivity and yield.

Introduction of the Carbamoyl Group at the 2-Position

The carbamoyl group at the 2-position can be introduced via acylation reactions. For example, the free amino group on the piperidine ring can be acylated using carbamoyl chlorides or by converting carboxylic acid derivatives into corresponding amides.

- Typical reagents: Carbamoyl chloride derivatives, bases (e.g., triethylamine), solvents like methanol or tertiary butanol.

- Example: Reaction of 5-methyl-2-((tert-butyloxycarbonyl)amino)pentanedioate with di-benzyl dicarbonate and triethylamine in methanol at 30°C overnight yielded benzyl carbamate derivatives with 82.3% yield.

Esterification and Hydrolysis Steps

Esterification of piperidine carboxylic acids to form methyl or benzyl esters is a common intermediate step. These esters can be hydrolyzed under alkaline conditions to yield free acids, which are then converted to amides or carbamoyl derivatives.

- Typical conditions: Esterification with methanol and acid catalysts; hydrolysis with aqueous NaOH in ethanol at room temperature for 18 h.

- Example: Hydrolysis of ethyl ester groups in benzoylpiperidine derivatives to free carboxylic acids.

Multi-Step Synthesis from 4-Piperidinecarboxylic Acid

A representative synthetic route from 4-piperidinecarboxylic acid involves:

This route emphasizes the careful control of reaction conditions such as temperature, reagent ratios, and reaction times to optimize yield and purity.

Alternative Methods: Use of Protecting Groups and Mild Conditions

Other methods highlight the use of tert-butyloxycarbonyl (Boc) groups for nitrogen protection, followed by carbamoylation and esterification steps under mild conditions to improve yields and reduce by-products.

- Example: Reaction of 5-methyl-2-((tert-butyloxycarbonyl)amino)pentanedioate with di-tert-butyl dicarbonate and 4-dimethylaminopyridine in tertiary butanol at 25°C overnight yielded Boc-protected carbamoyl derivatives with 91.9% yield.

Summary Table of Key Preparation Steps

Research Findings and Analysis

- The preparation methods emphasize the use of commercially available and inexpensive starting materials such as piperidinecarboxylic acids and benzyl chloroformate, which reduce production costs.

- Mild reaction conditions (room temperature to mild reflux) and simple work-up procedures (column chromatography, extraction) are preferred to maintain compound integrity and maximize yields.

- The choice of protecting groups (benzyl carbamate vs. Boc) depends on downstream synthetic requirements, with benzyl carbamate offering stability and ease of removal under hydrogenolysis conditions, and Boc providing mild acid-labile protection.

- Multi-step syntheses involving esterification, alkylation, hydrolysis, and carbamoylation are well-documented, with yields ranging from moderate to high (46%-92%), depending on the step and conditions.

- Analytical techniques such as thin-layer chromatography (TLC) are routinely used to monitor reaction progress, ensuring completeness and purity before isolation.

Chemical Reactions Analysis

Types of Reactions: Benzyl 2-carbamoylpiperidine-1-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the compound.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed for reduction reactions.

Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium azide or iodomethane.

Major Products Formed:

Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions typically yield amines or alcohols.

Substitution: Substitution reactions can result in the formation of various substituted piperidines.

Scientific Research Applications

Scientific Research Applications

BCPC has garnered attention for its potential applications in several research domains:

-

Proteomics Research :

- BCPC is utilized as a biochemical tool in proteomics, aiding in the study of proteins within cells and tissues. Its ability to interact with various biological molecules makes it valuable for understanding protein functions and interactions.

-

Enzyme Inhibition Studies :

- Preliminary studies indicate that BCPC may act as an inhibitor for specific enzymes or receptors. This characteristic positions it as a candidate for developing therapeutic agents targeting metabolic pathways relevant to diseases such as cancer.

-

Pharmacological Evaluations :

- Research has shown that BCPC exhibits notable biological activities, including potential interactions with receptors involved in signaling pathways. Its structural similarity to other bioactive compounds suggests it may modulate similar biological effects, warranting further pharmacological evaluation.

Antimalarial Activity

A recent study synthesized derivatives of BCPC and evaluated their efficacy against Plasmodium falciparum, the causative agent of malaria. The most active derivatives demonstrated IC50 values comparable to existing antimalarial drugs, indicating potential for further development in malaria treatment.

| Compound | Target | IC50 Value | Notes |

|---|---|---|---|

| BCPC Derivative | Plasmodium falciparum (3D7) | 13.64 nM | Comparable to chloroquine (22.38 nM) |

| BCPC Derivative | Plasmodium falciparum (W2) | 4.19 nM | Effective against chloroquine-resistant strains |

Inhibition of Aldehyde Dehydrogenase (ALDH)

Research demonstrated that analogs of BCPC exhibit potent inhibition of ALDH enzymes, crucial in cancer metabolism. This inhibition correlates with reduced viability in pancreatic cancer cell lines, suggesting therapeutic potential in oncology.

| Target | Activity | IC50 Value | Notes |

|---|---|---|---|

| Human ALDH1A1 | Enzyme Inhibition | 0.033 μM | Significant potency in enzymatic assays |

| Pancreatic Cancer Cells (MIA PaCa-2) | Cellular Activity | 63 nM | Effective growth inhibition |

Structure-Activity Relationship (SAR)

Investigations into the structural modifications of BCPC revealed that the combination of the carbamoyl group and hydrophobic substituents significantly enhances potency against various targets. Modifications leading to increased lipophilicity improved selectivity for ALDH over other kinases.

Mechanism of Action

The mechanism by which Benzyl 2-carbamoylpiperidine-1-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism of action can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural and functional differences between benzyl 2-carbamoylpiperidine-1-carboxylate and related compounds:

*Calculated using similar analogs.

Key Findings:

Substituent Effects on Reactivity and Safety: Chloromethyl derivatives (e.g., ) exhibit higher reactivity, making them useful in synthesis but requiring careful handling. Amino derivatives (e.g., ) necessitate stringent safety protocols (e.g., gloves, respirators) due to uncharacterized toxicity. Carbamoyl groups may reduce volatility and acute toxicity compared to halogenated or amino analogs, though direct evidence is lacking.

Physicochemical Properties: Hydrophilicity: Hydroxymethyl and carbamoyl groups enhance water solubility compared to nonpolar substituents (e.g., benzyl or pyrrolidinyl groups). Melting Points: Derivatives with polar groups (e.g., amino at 68°C ) tend to have higher melting points than nonpolar analogs.

Biological Interactions :

- Charged groups (e.g., hydrochloride salts ) improve bioavailability but may limit blood-brain barrier penetration.

- Bulky substituents (e.g., pyrrolidinylmethyl ) could modulate receptor selectivity in drug design.

Research Implications and Gaps

- Synthetic Utility: Chloromethyl and aminomethyl derivatives serve as intermediates for further functionalization, whereas carbamoyl groups may represent terminal modifications in active pharmaceutical ingredients.

- Safety Profiles: The lack of toxicological data for this compound underscores the need for rigorous testing, especially given the hazards observed in amino analogs .

- Therapeutic Potential: Structural similarities to scabicides like benzyl benzoate () suggest possible antiparasitic applications, though direct evidence is absent.

Biological Activity

Benzyl 2-carbamoylpiperidine-1-carboxylate is a compound of significant interest in pharmaceutical research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including enzyme inhibition, receptor interactions, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a piperidine ring substituted with a benzyl group and a carbamoyl moiety. Its molecular formula is , with a molecular weight of approximately 262.30 g/mol. The structure contributes to its reactivity and interaction with biological targets.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors:

- Enzyme Inhibition : The compound can inhibit enzyme activity by binding to active or allosteric sites, altering enzyme function. For instance, studies indicate that modifications to the piperidine core can significantly impact the inhibitory capacity against various enzymes (e.g., MAGL) .

- Receptor Binding : It interacts with cell surface receptors, modulating signal transduction pathways. This interaction is crucial for understanding its pharmacodynamics and therapeutic potential.

Biological Activity Overview

Research has highlighted several key areas where this compound exhibits notable biological activity:

- Antiproliferative Effects : The compound has shown promising results in inhibiting the growth of cancer cell lines. For example, it demonstrated significant antiproliferative activity against human breast (MDA-MB-231 and MCF-7) and ovarian (COV318 and OVCAR-3) cancer cells, with IC50 values ranging from 19.9 to 75.3 µM .

- Enzyme Inhibition Potency : In studies focused on MAGL inhibition, derivatives of benzyl piperidines exhibited IC50 values as low as 0.84 µM, indicating strong competitive inhibition . This suggests that structural modifications can enhance the potency of the compound.

Data Table: Biological Activity Summary

| Biological Activity | Target/Cell Line | IC50 Value (µM) |

|---|---|---|

| Antiproliferative | MDA-MB-231 (Breast Cancer) | 19.9 |

| Antiproliferative | MCF-7 (Breast Cancer) | 75.3 |

| Antiproliferative | COV318 (Ovarian Cancer) | 31.5 |

| Antiproliferative | OVCAR-3 (Ovarian Cancer) | 43.9 |

| MAGL Inhibition | Enzyme Target | 0.84 |

Case Studies

- Study on MAGL Inhibitors : A study investigated various benzyl piperidine derivatives for their inhibitory effects on MAGL. The findings revealed that specific substitutions on the phenyl ring significantly influenced the inhibitory capacity, emphasizing the importance of structural optimization in drug design .

- Anticancer Activity Assessment : Research conducted on the antiproliferative effects of this compound indicated its potential as a therapeutic agent against breast and ovarian cancers. The study utilized multiple cancer cell lines to evaluate efficacy and selectivity, demonstrating a favorable profile for further development .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Benzyl 2-carbamoylpiperidine-1-carboxylate, and how can purity be maximized?

- Methodological Answer : The synthesis typically involves multi-step reactions, such as coupling a piperidine derivative with a benzyl carbamate group under alkaline conditions. Key steps include:

- Nucleophilic substitution : Reacting 2-carbamoylpiperidine with benzyl chloroformate in the presence of a base (e.g., triethylamine) .

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (e.g., from ethanol) to achieve >95% purity. Monitor reaction progress via TLC or HPLC .

- Critical Considerations : Optimize reaction time and temperature to minimize side products like over-alkylation or hydrolysis.

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR to confirm the piperidine ring substitution pattern and benzyl group integration .

- Mass Spectrometry : High-resolution MS (ESI-TOF) for molecular ion verification .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity .

- Data Interpretation : Compare spectral data with structurally analogous compounds (e.g., benzyl piperidine carboxylates) to validate assignments .

Q. What safety protocols are recommended given limited toxicological data?

- Methodological Answer :

- PPE : Wear NIOSH-approved respirators, nitrile gloves, and chemical-resistant goggles to prevent inhalation, skin contact, or eye exposure .

- First Aid : Immediate flushing with water (15+ minutes for eye/skin exposure) and medical consultation for ingestion/inhalation .

- Storage : Store in a cool, dry, ventilated area away from oxidizers .

Advanced Research Questions

Q. How can density functional theory (DFT) with exact exchange terms improve thermochemical predictions for this compound?

- Methodological Answer :

- DFT Setup : Use hybrid functionals (e.g., B3LYP) incorporating exact exchange to calculate atomization energies, ionization potentials, and reaction enthalpies. Basis sets like 6-311++G(d,p) are recommended .

- Validation : Compare computed vs. experimental thermochemical data (e.g., bond dissociation energies) to refine functional parameters .

Q. What strategies resolve contradictions in reported biological activity data across studies?

- Methodological Answer :

- Meta-Analysis : Systematically compare assay conditions (e.g., cell lines, concentrations, controls) to identify confounding variables .

- Dose-Response Studies : Perform EC₅₀/IC₅₀ determinations under standardized conditions (e.g., 72-hour incubations, triplicate measurements) .

- Target Validation : Use CRISPR knockouts or siRNA silencing to confirm specificity for hypothesized targets (e.g., HDACs) .

Q. How can SHELXL and Mercury software enhance crystallographic analysis of derivatives?

- Methodological Answer :

- Refinement : In SHELXL, apply twin refinement for twinned crystals and anisotropic displacement parameters for heavy atoms .

- Visualization : Use Mercury’s "Materials Module" to analyze packing motifs and hydrogen-bonding networks. Generate void maps to assess stability .

Q. What mechanistic insights guide the design of catalytic reactions involving this compound?

- Methodological Answer :

- Kinetic Studies : Monitor reaction progress via in-situ IR or NMR to identify intermediates (e.g., enolate formation during alkylation) .

- Isotope Labeling : Use ¹⁸O or deuterium tracing to elucidate proton-transfer steps in hydrolysis or reduction reactions .

Q. How can structure-activity relationships (SAR) be explored for pharmacological applications?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.